(6-Phenylhexyl)phosphonic acid
Overview
Description
(6-Phenylhexyl)phosphonic acid is an organophosphorus compound characterized by a phosphonic acid group attached to a 6-phenylhexyl chain. This compound is known for its structural analogy with phosphate moieties, which makes it useful in various applications, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
(6-Phenylhexyl)phosphonic acid can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions using hydrochloric acid or through the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Another method includes the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the McKenna procedure due to its high yield and mild reaction conditions. This method is favored for its convenience and chemoselectivity .
Chemical Reactions Analysis
Types of Reactions
(6-Phenylhexyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The compound can undergo substitution reactions where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for dealkylation, hydrochloric acid for hydrolysis, and palladium catalysts for cross-coupling reactions .
Major Products
Major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonic acids .
Scientific Research Applications
(6-Phenylhexyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of hybrid materials.
Biology: Employed in the study of enzyme inhibition and as a bioisosteric group in drug design.
Medicine: Investigated for its potential as an antiviral and antibacterial agent.
Industry: Utilized in the production of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of (6-Phenylhexyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing it to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6-Phenylhexyl)phosphonic acid include:
Phosphonic acid: A simpler analog with similar chemical properties.
Phosphinic acid: Another organophosphorus compound with a similar structure.
Phosphonates: A broader class of compounds containing the phosphonic acid group
Uniqueness
This compound is unique due to its specific 6-phenylhexyl chain, which imparts distinct chemical and biological properties. This structural feature allows it to interact with specific molecular targets and pathways, making it valuable in various applications .
Properties
IUPAC Name |
6-phenylhexylphosphonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O3P/c13-16(14,15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSXWQRPRVRAJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606417 | |
Record name | (6-Phenylhexyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915376-53-3 | |
Record name | (6-Phenylhexyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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